2-((2-Chloro-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile
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Overview
Description
2-((2-Chloro-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2-chloro-benzylidene-amino group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile typically involves a multi-step process. One common method is the Schiff base reaction, where an aldehyde reacts with an amine to form an imine. In this case, 2-chloro-benzaldehyde reacts with 4,5-diphenyl-furan-3-carbonitrile in the presence of a suitable catalyst under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green catalysts, such as modified mesoporous halloysite nanotubes or iron oxide nanoparticles, to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-((2-Chloro-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzalmalononitrile: Known for its use in tear gas (CS gas) and has similar structural features.
N-Benzylideneaniline: Another Schiff base compound with comparable synthetic routes and applications.
Uniqueness
2-((2-Chloro-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile is unique due to its specific combination of functional groups and the presence of a furan ring.
Properties
Molecular Formula |
C24H15ClN2O |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-[(E)-(2-chlorophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C24H15ClN2O/c25-21-14-8-7-13-19(21)16-27-24-20(15-26)22(17-9-3-1-4-10-17)23(28-24)18-11-5-2-6-12-18/h1-14,16H/b27-16+ |
InChI Key |
AQCGLONIKRDOAD-JVWAILMASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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